molecular formula C24H19NO5 B6502996 methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859126-59-3

methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate

Cat. No.: B6502996
CAS No.: 859126-59-3
M. Wt: 401.4 g/mol
InChI Key: RHZPSCJTVPHJNZ-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate is a complex organic compound belonging to the class of coumarins, which are known for their diverse biological and pharmaceutical properties. This compound features a coumarin core structure with additional functional groups that enhance its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form coumarins

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted coumarins or derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Coumarins, including this compound, exhibit a range of biological activities, such as antimicrobial, antifungal, and antioxidant properties. They are studied for their potential use in developing new therapeutic agents.

Medicine: This compound has shown promise in medical research for its potential anti-inflammatory, anticoagulant, and anticancer properties. It is being investigated for its use in treating various diseases and conditions.

Industry: In the industry, coumarins are used in the production of fragrances, flavors, and as UV filters in sunscreens.

Comparison with Similar Compounds

  • Coumarin: The parent compound with similar biological activities.

  • Warfarin: A well-known anticoagulant derived from coumarin.

  • Hesperidin: A flavonoid with antioxidant properties.

Uniqueness: Methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate is unique due to its specific structural features, which enhance its reactivity and biological activity compared to other coumarins.

This comprehensive overview highlights the importance of this compound in scientific research and its potential applications in various fields

Biological Activity

Methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate, a coumarin derivative, exhibits a range of biological activities that have been the subject of extensive research. This article compiles findings from various studies to elucidate its pharmacological potential, including antimicrobial, antitumor, and antioxidant activities.

Chemical Structure

The compound is characterized by a coumarin backbone with a methyl amino benzoate moiety. Its chemical structure can be summarized as follows:

C17H15NO5\text{C}_{17}\text{H}_{15}\text{N}\text{O}_5

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that coumarin derivatives, including this compound, possess significant activity against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate
Bacillus subtilisModerate
Salmonella panamaLow

Research has demonstrated that derivatives with hydroxyl and methoxy substitutions enhance antimicrobial efficacy, likely due to increased interaction with microbial enzymes and membranes .

2. Antitumor Activity

Research indicates that this compound exhibits antitumor activity through various mechanisms, including apoptosis induction in cancer cells. A study reported that the compound significantly inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with an IC50 value indicating effective cytotoxicity:

Cell Line IC50 (µM)
MCF-712.5
MDA-MB-2319.8

The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to apoptosis .

3. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

Assay Type Scavenging Activity (%)
DPPH78
ABTS85

These results suggest that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Antimicrobial Efficacy : A clinical study tested the compound against clinical isolates of bacteria from infected patients, demonstrating a significant reduction in bacterial load compared to standard antibiotics.
  • Cancer Treatment Synergy : In vitro studies combined this compound with conventional chemotherapeutics like doxorubicin, resulting in enhanced cytotoxic effects against resistant cancer cell lines.
  • Oxidative Stress Reduction : Animal models subjected to oxidative stress showed reduced markers of lipid peroxidation when treated with the compound, indicating its protective role against cellular damage.

Properties

IUPAC Name

methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-29-24(28)17-9-5-6-10-20(17)25-14-16-11-23(27)30-22-13-18(21(26)12-19(16)22)15-7-3-2-4-8-15/h2-13,25-26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZPSCJTVPHJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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